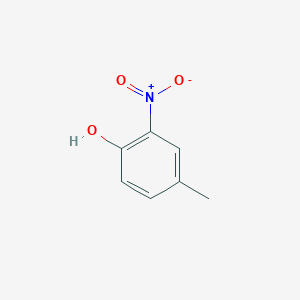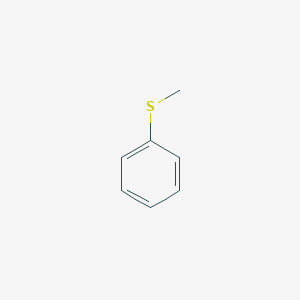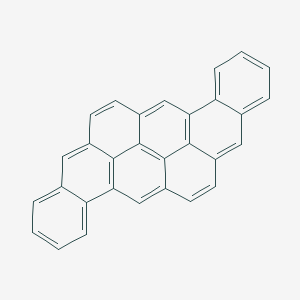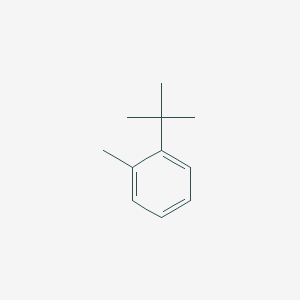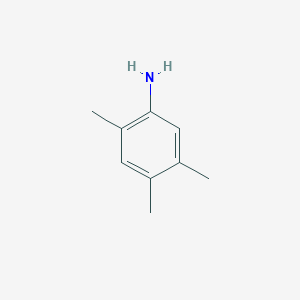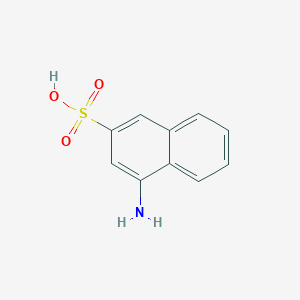
4-Aminonaphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminonaphthalene-2-sulphonic acid (4-ANSA) is an organic compound that belongs to the class of naphthalene sulfonic acids. It is widely used in the chemical industry as a pH indicator, dye, and as a reagent in the synthesis of other organic compounds. 4-ANSA has also been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Aminonaphthalene-2-sulphonic acid is based on its ability to undergo reversible protonation and deprotonation reactions. The sulfonic acid group of 4-Aminonaphthalene-2-sulphonic acid can act as a proton donor or acceptor depending on the pH of the surrounding environment. This property makes it an excellent pH indicator and a useful tool for studying pH-dependent biological processes.
Effets Biochimiques Et Physiologiques
4-Aminonaphthalene-2-sulphonic acid has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is non-carcinogenic and does not cause mutations in DNA. However, it should be handled with care as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Aminonaphthalene-2-sulphonic acid in lab experiments include its high sensitivity to pH changes, its low toxicity, and its ease of use. However, its limitations include its limited solubility in water and its susceptibility to photobleaching.
Orientations Futures
There are several future directions for the use of 4-Aminonaphthalene-2-sulphonic acid in scientific research. One potential application is in the development of new pH-sensitive imaging probes for use in live-cell imaging. Another potential application is in the development of new biosensors for the detection of pH changes in biological systems. Additionally, 4-Aminonaphthalene-2-sulphonic acid could be used as a tool for studying the pH-dependent mechanisms of drug action.
Méthodes De Synthèse
The synthesis of 4-Aminonaphthalene-2-sulphonic acid involves the reaction of 2-naphthol with sulfuric acid and nitric acid to form 2-naphthol-6,8-disulfonic acid. This intermediate is then reduced with sodium sulfite to form 4-Aminonaphthalene-2-sulphonic acid. The yield of this process can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
4-Aminonaphthalene-2-sulphonic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions and to monitor the pH changes in biological systems. It has also been used as a chromophore to study the binding of small molecules to proteins and to monitor enzyme activity.
Propriétés
Numéro CAS |
134-54-3 |
|---|---|
Nom du produit |
4-Aminonaphthalene-2-sulphonic acid |
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
4-aminonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2,(H,12,13,14) |
Clé InChI |
HXXMONHYPKNZHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |
Autres numéros CAS |
134-54-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



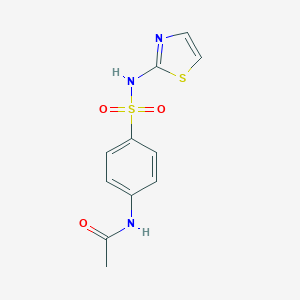
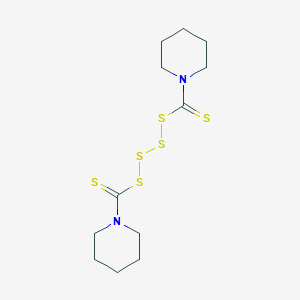
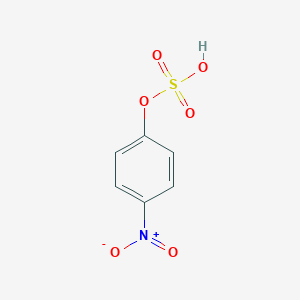
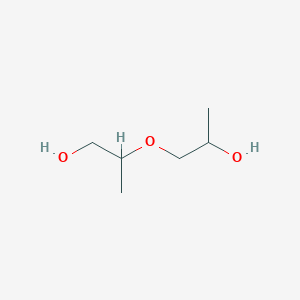
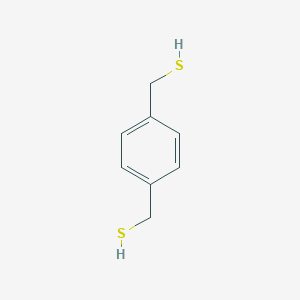
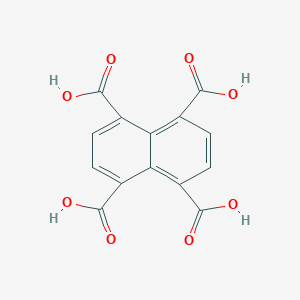
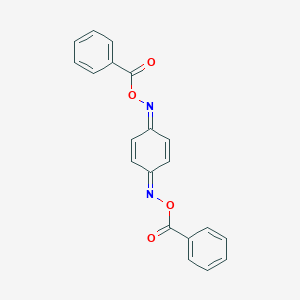
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
